2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-6-methoxypyrimidin-4(3H)-one
Overview
Description
2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-6-methoxypyrimidin-4(3H)-one is a complex organic compound that features a quinoline derivative and a pyrimidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-6-methoxypyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach is the Povarov cycloaddition reaction, which involves the reaction of an aniline derivative with an aldehyde and an alkene to form the quinoline core . This is followed by further functionalization to introduce the sulfanyl and pyrimidinone groups.
Industrial Production Methods
Industrial production methods for such complex molecules often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-throughput screening to identify the best catalysts and solvents, as well as scaling up the reactions in continuous flow reactors to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-6-methoxypyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The quinoline core can be reduced to a tetrahydroquinoline derivative.
Substitution: The methoxy group on the pyrimidinone ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the methoxy group can yield various substituted pyrimidinones .
Scientific Research Applications
2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-6-methoxypyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with applications in drug discovery.
Medicine: It may exhibit pharmacological properties, making it a candidate for the development of new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-6-methoxypyrimidin-4(3H)-one involves its interaction with specific molecular targets. The quinoline core can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with nucleophilic residues in proteins, further modulating their function .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroquinolin-4(1H)-ones: These compounds share the quinoline core but lack the sulfanyl and pyrimidinone groups.
Pyrimidinones: These compounds share the pyrimidinone moiety but lack the quinoline core and sulfanyl group.
Uniqueness
The uniqueness of 2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-6-methoxypyrimidin-4(3H)-one lies in its combination of the quinoline and pyrimidinone moieties, along with the presence of the sulfanyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-methoxy-1H-pyrimidin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-22-14-9-13(20)17-16(18-14)23-10-15(21)19-8-4-6-11-5-2-3-7-12(11)19/h2-3,5,7,9H,4,6,8,10H2,1H3,(H,17,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKXMUDXPKILHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)NC(=N1)SCC(=O)N2CCCC3=CC=CC=C32 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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